3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC9044319
Molecular Formula: C26H21FO4
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21FO4 |
|---|---|
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C26H21FO4/c1-16-12-23(30-15-22(28)19-8-10-20(27)11-9-19)25-17(2)21(26(29)31-24(25)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3 |
| Standard InChI Key | PNQCECPMOZENOO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)F |
Introduction
3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. Its molecular formula is C26H21FO4, with a molar mass of approximately 416.44 g/mol . This compound features a distinctive structure that includes a benzyl group, a fluorophenyl group, and an ethoxy moiety attached to a chromen-2-one core, contributing to its potential applications in medicinal chemistry.
Potential Applications
This compound has potential applications in various fields, particularly in medicinal chemistry, due to its unique structural features. Interaction studies involving this compound are essential for understanding its biological mechanisms, which may include enzyme inhibition, receptor binding, or other protein interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one. For example:
| Compound Name | Unique Features |
|---|---|
| 3-benzyl-5-hydroxy-4,7-dimethylchromen-2-one | Hydroxy group instead of ethoxy |
| 3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one | Methoxy group instead of fluorophenyl |
| 3-benzylchromenone | Simpler structure without additional substituents |
Future Directions
Future research should focus on detailed biological activity studies, including in vitro and in vivo experiments to fully explore the therapeutic potential of 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one. Additionally, optimizing its synthesis to improve yield and purity will be crucial for further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume